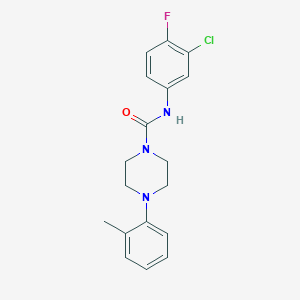
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide, commonly known as CFM-2, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases.
Scientific Research Applications
CFM-2 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. Preclinical studies have shown that CFM-2 has potent anti-tumor activity in various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Mechanism of Action
The mechanism of action of CFM-2 is not fully understood. However, it has been suggested that CFM-2 may exert its anti-tumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. CFM-2 has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
CFM-2 has been shown to have potent anti-tumor, anti-inflammatory, and analgesic effects in preclinical studies. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of CFM-2 is that it is a small molecule that can be easily synthesized in the laboratory. It has also been shown to have low toxicity in animal models, making it a safe candidate for further development. However, one limitation of CFM-2 is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of CFM-2. One direction is to further elucidate its mechanism of action in order to optimize its therapeutic potential. Another direction is to study its efficacy in animal models of various diseases, such as cancer, inflammation, and pain. Additionally, the development of novel formulations and delivery methods for CFM-2 may enhance its efficacy and reduce its toxicity. Overall, CFM-2 is a promising candidate for further development as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of CFM-2 involves the reaction of 3-chloro-4-fluoroaniline with 2-methylphenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with a carboxylic acid such as 4-aminobenzoic acid to yield CFM-2. The synthesis method has been optimized to yield high purity and high yield of CFM-2.
properties
Product Name |
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide |
|---|---|
Molecular Formula |
C18H19ClFN3O |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-4-2-3-5-17(13)22-8-10-23(11-9-22)18(24)21-14-6-7-16(20)15(19)12-14/h2-7,12H,8-11H2,1H3,(H,21,24) |
InChI Key |
PDMCIHTVVSQTPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277663.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B277664.png)
![3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B277665.png)
![4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B277667.png)


![N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)

![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)